molecular formula C11H21N3 B13603363 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine

Cat. No.: B13603363
M. Wt: 195.30 g/mol
InChI Key: NBWAWCGEANXVOF-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group and two methyl groups attached to the pyrazole ring, along with a propan-1-amine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3,5-dimethyl-2,4-hexanedione.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propan-1-amine Side Chain: The final step involves the reaction of the pyrazole derivative with 3-bromopropan-1-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
  • 3-(3,5-Dimethyl-1h-pyrazol-4-yl)propan-1-amine
  • 1-(3,5-Dimethyl-1h-pyrazol-4-yl)methanamine dihydrochloride

Uniqueness

3-(1-Isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propan-1-amine side chain

Biological Activity

3-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine, also known as (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₇N₃
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1007540-98-8
  • Structure : The compound features a pyrazole ring substituted with isopropyl and methylamine groups, contributing to its unique biological properties.

Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes such as xanthine oxidase (XO), which plays a critical role in uric acid production. This inhibition can be beneficial in conditions like gout and hyperuricemia .
  • Antitumor Activity : Studies have reported that pyrazole compounds can inhibit pathways associated with tumor proliferation, particularly the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. These pathways are crucial in cancer cell survival and growth .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antitumor Activity

Several studies have explored the antitumor effects of pyrazole derivatives. One notable study highlighted the compound's ability to suppress tumor growth in xenograft models through improved drug exposure and lower intrinsic clearance .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase, with reported IC50 values indicating moderate inhibitory activity. This suggests potential applications in managing conditions associated with elevated uric acid levels .

Anti-inflammatory Properties

Research has shown that this compound can significantly reduce inflammatory markers in vitro. This positions it as a candidate for further development as an anti-inflammatory agent .

Case Studies

StudyFindings
Study on Antitumor ActivityDemonstrated significant tumor growth suppression in mouse models; linked to PI3K/AKT/mTOR pathway inhibition .
Enzyme Inhibition StudyShowed moderate inhibition of xanthine oxidase with potential implications for gout treatment .
Anti-inflammatory ResearchHighlighted reduction in TNF-alpha and NO production in LPS-stimulated macrophages .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C11H21N3/c1-8(2)14-10(4)11(6-5-7-12)9(3)13-14/h8H,5-7,12H2,1-4H3

InChI Key

NBWAWCGEANXVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CCCN

Origin of Product

United States

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